molecular formula C9H15NO B14659682 2-Methyl-2-azabicyclo[3.3.1]nonan-8-one CAS No. 50741-19-0

2-Methyl-2-azabicyclo[3.3.1]nonan-8-one

Cat. No.: B14659682
CAS No.: 50741-19-0
M. Wt: 153.22 g/mol
InChI Key: GSCZWUJHQWEXTC-UHFFFAOYSA-N
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Description

2-Methyl-2-azabicyclo[331]nonan-8-one is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-azabicyclo[3.3.1]nonan-8-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohex-3-ene-1-carbaldehyde with amines under specific conditions to form the bicyclic structure . Another approach includes the use of radical cyclization reactions, where starting amines are oxidized under a carbon monoxide atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-azabicyclo[3.3.1]nonan-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Lead tetraacetate, iodine, and other peroxides.

    Reducing agents: Hydrogen gas with a suitable catalyst.

    Bases: Potassium carbonate, sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield various hydrogenated derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-2-azabicyclo[3.3.1]nonan-8-one involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This compound can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-azabicyclo[3.3.1]nonan-8-one is unique due to its specific substitution pattern and the presence of a methyl group at the 2-position. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from other azabicyclo compounds .

Properties

CAS No.

50741-19-0

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

2-methyl-2-azabicyclo[3.3.1]nonan-8-one

InChI

InChI=1S/C9H15NO/c1-10-5-4-7-2-3-9(11)8(10)6-7/h7-8H,2-6H2,1H3

InChI Key

GSCZWUJHQWEXTC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2CCC(=O)C1C2

Origin of Product

United States

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